molecular formula C24H23N3O3S2 B2447628 N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide CAS No. 900135-33-3

N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No. B2447628
CAS RN: 900135-33-3
M. Wt: 465.59
InChI Key: JGVPUDIQKQPONY-STZFKDTASA-N
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Description

The compound “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . Another compound “N- (2- (1H-Indol-3-yl)ethyl)-2- (6-methoxynaphthalen-2-yl)propanamide” was obtained in high yield in the reaction between tryptamine and naproxen .


Synthesis Analysis

The synthesis of “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” involves the use of N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . Similarly, “N- (2- (1H-indol-3-yl)ethyl)-2- (6-methoxynaphthalen-2-yl)propanamide” was synthesized using the same method .

Scientific Research Applications

Synthesis and Characterization

  • The compound is synthesized using specific organic chemistry methods, often involving reactions with other compounds and catalysts. These synthesis methods are crucial for obtaining the compound in a pure and usable form for research purposes (Patel, Shah, Trivedi, & Vyas, 2010).

Antimicrobial and Antifungal Properties

  • Several studies have shown that derivatives of this compound exhibit significant antimicrobial and antifungal activities. This suggests potential uses in developing new treatments or agents for combating microbial infections (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Anticancer Properties

  • Research indicates moderate antitumor activities of these compounds against various malignant tumor cells. This implies potential applications in cancer research and drug development for specific types of cancer (Horishny & Matiychuk, 2020).

Enzyme Inhibition

  • Certain studies have explored the potential of this compound to act as an enzyme inhibitor, for example, against the enoyl reductase enzyme of Mycobacterium tuberculosis. This application could be vital in developing treatments for diseases like tuberculosis (Purushotham & Poojary, 2018).

Molecular Docking and Computational Studies

  • Molecular docking and computational studies have been conducted to understand the binding and interaction of these compounds with biological targets. This helps in predicting their efficacy and potential modifications for improved performance (Kučerová-Chlupáčová et al., 2020).

Pharmacokinetic and Drug Likeness Prediction

  • Some research has focused on predicting the physicochemical properties and drug-likeness of these compounds. This aspect is crucial in assessing their potential as viable drugs in the future (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Mechanism of Action

The mechanism of action of naproxen, a component of the second compound, involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-30-20-9-5-2-6-16(20)14-21-23(29)27(24(31)32-21)13-11-22(28)25-12-10-17-15-26-19-8-4-3-7-18(17)19/h2-9,14-15,26H,10-13H2,1H3,(H,25,28)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVPUDIQKQPONY-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

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